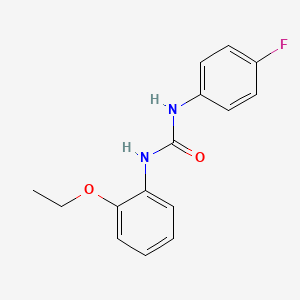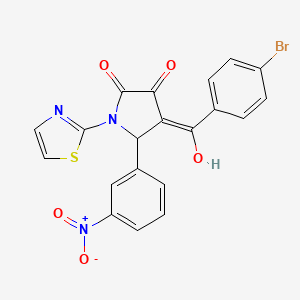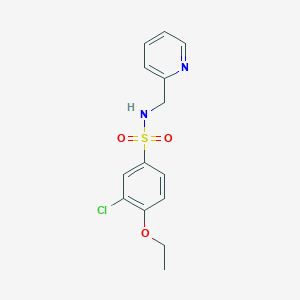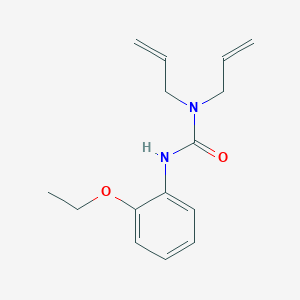
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea, commonly known as EFU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
作用機序
The exact mechanism of action of EFU is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infection. EFU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. EFU has also been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
EFU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various apoptotic pathways. EFU has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, EFU has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
EFU has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. EFU has also exhibited low toxicity in animal studies, making it a potentially safe compound for use in humans. However, EFU has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, EFU has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on EFU. One potential direction is to investigate its potential use in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its potential use in the treatment of bacterial infections. Additionally, further research is needed to understand the exact mechanism of action of EFU and to identify potential targets for its use in various applications.
Conclusion
In conclusion, EFU is a synthetic compound that has gained significant attention in scientific research. It has potential applications in the treatment of cancer, inflammation, and bacterial infections. EFU has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. While EFU has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of EFU and to identify new applications for this compound.
合成法
EFU can be synthesized using a simple two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2-ethoxyphenyl)-4-fluorobenzamide. In the second step, the amide is treated with phosgene or its equivalent to yield EFU.
科学的研究の応用
EFU has been studied extensively for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. EFU has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, EFU has exhibited antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJXWAOAABWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)

![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)
![(4aS*,8aR*)-6-(4-methylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432454.png)
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)

![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
